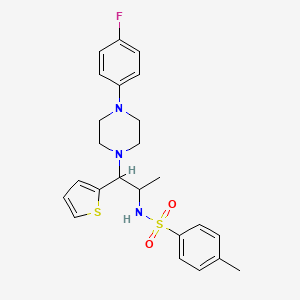
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28FN3O2S2 and its molecular weight is 473.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C26H30FN3O2S with a molecular weight of 467.6 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains. In a study evaluating related piperazine compounds, several derivatives demonstrated low micromolar inhibitory concentrations against Agaricus bisporus tyrosinase, suggesting potential antimicrobial effects through enzyme inhibition .
Antimelanogenic Effects
Compounds featuring the 4-fluorobenzylpiperazine fragment have been reported to possess antimelanogenic effects. These compounds inhibit tyrosinase activity, which is crucial for melanin synthesis in melanocytes. The inhibition mechanism involves competitive binding to the active site of the enzyme, leading to reduced melanin production in vitro .
Anti-Virulence Activity
Research has highlighted the anti-virulence properties of similar piperazine-based compounds against Mycobacterium tuberculosis. Specifically, these compounds inhibit protein tyrosine phosphatase B (PtpB), disrupting critical signaling pathways in macrophages and thereby attenuating bacterial virulence .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to act as competitive inhibitors of tyrosinase and other enzymes involved in critical metabolic pathways.
- Signal Transduction Interference : By inhibiting PtpB, these compounds interfere with signal transduction in immune cells, which may enhance host defense mechanisms against infections.
- Antioxidant Properties : Some studies suggest that piperazine derivatives may exhibit antioxidant activity, contributing to their overall therapeutic potential.
Case Studies
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted that compounds similar to N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Antitumor Activity
The compound has shown potential cytotoxic effects against various cancer cell lines, suggesting its use in cancer therapy. In vitro studies revealed that certain analogs inhibited the proliferation of tumor cells, indicating a mechanism that may involve apoptosis induction or cell cycle arrest .
Neurological Research
Given its piperazine moiety, the compound may also have implications in neurological research. Piperazine derivatives are known to interact with neurotransmitter systems, making them candidates for studying conditions such as depression and anxiety disorders. Preliminary studies suggest that modifications to the piperazine structure can enhance affinity for serotonin receptors .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing an MIC of 32 µg/mL against S. aureus, significantly lower than that of standard antibiotics .
Case Study 2: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 25 µM across different cell lines . Further mechanistic studies suggested that the compound induces apoptosis through caspase activation.
属性
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S2/c1-18-5-11-22(12-6-18)32(29,30)26-19(2)24(23-4-3-17-31-23)28-15-13-27(14-16-28)21-9-7-20(25)8-10-21/h3-12,17,19,24,26H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFKTWUFAXQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














